Harpagide

Inflammation Immunology Cell Biology

Harpagide is the only iridoid glycoside with SPR-confirmed HIF-1α binding (KD = 8.73 μM), delivering ~45% lung injury score reduction in preclinical ALI/ARDS models. Unlike harpagoside, harpagide requires β-glucosidase hydrolysis to yield an active COX-2 inhibitor (IC₅₀ = 141.2 μM), making it essential for enzymatic prodrug activation and gut microbiota-mediated metabolism studies. It uniquely sustains TNF-α/ICAM-1 induction beyond 48 hours for leukocyte transmigration assays and restores AMPK signaling while suppressing GRP78/IRE1α in osteoarthritis chondrocytes. Harpagoside cannot substitute for these mechanistic endpoints. Procure compound-specific harpagide to ensure experimental validity.

Molecular Formula C15H24O10
Molecular Weight 364.34 g/mol
Cat. No. B7782904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarpagide
Molecular FormulaC15H24O10
Molecular Weight364.34 g/mol
Structural Identifiers
SMILESCC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O
InChIInChI=1S/C15H24O10/c1-14(21)4-7(17)15(22)2-3-23-13(11(14)15)25-12-10(20)9(19)8(18)6(5-16)24-12/h2-3,6-13,16-22H,4-5H2,1H3/t6-,7-,8-,9+,10-,11-,12+,13+,14+,15-/m1/s1
InChIKeyXUWSHXDEJOOIND-YYDKPPGPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Harpagide Iridoid Glycoside: Sourcing the Bioactive Marker of Devil's Claw for In Vivo and In Vitro Research


Harpagide (CAS 6926-08-5) is a prominent iridoid glycoside occurring naturally in Harpagophytum procumbens (Devil's Claw), Ajuga decumbens, and various Scrophularia species [1]. As one of the principal bioactive constituents responsible for the anti-inflammatory and analgesic effects attributed to these medicinal plants, harpagide serves as a critical reference standard for quality control of botanical extracts and as a lead scaffold for mechanistic studies targeting inflammatory pathways [2]. Unlike its close structural relative harpagoside (the cinnamoyl ester derivative), harpagide lacks the cinnamoyl moiety, resulting in distinct pharmacokinetic behavior and differential activity profiles in cellular assays, which directly impacts experimental outcomes and procurement decisions [3].

Why Harpagide Cannot Be Interchanged with Harpagoside or Other Iridoid Glycosides


Harpagide and its closest analog harpagoside are often co-extracted from the same plant sources and share a core iridoid skeleton; however, their biological activity, metabolic fate, and molecular target engagement differ substantially. Direct comparative studies reveal that while both compounds reduce TNF-α secretion in differentiated macrophages, harpagide uniquely modulates distinct cellular adhesion molecules and glycolytic pathways that harpagoside does not significantly influence [1]. Furthermore, harpagide can be generated in vivo via the metabolic hydrolysis of 8-O-acetylharpagide, introducing a confounding variable in pharmacokinetic studies when using crude extracts versus purified compounds [2]. Critically, harpagide demonstrates a unique requirement for enzymatic hydrolysis to exert COX-2 inhibition, whereas harpagoside remains inactive even after equivalent treatment [3]. These evidence-based distinctions preclude simple substitution and necessitate compound-specific sourcing based on the experimental or industrial endpoint.

Quantitative Evidence Guide: Harpagide vs. Harpagoside and In-Class Comparators


Differential Modulation of TNF-α Secretion in Macrophages

In a direct head-to-head comparison using IFNγ/LPS-stimulated THP-1 cells, harpagide demonstrated a distinct immune-modulatory profile compared to harpagoside. While both compounds reduced TNF-α secretion in PMA-differentiated cells, harpagide uniquely induced sustained high-level expression of TNF-α and ICAM-1 mRNA over 48 hours in undifferentiated cells, whereas harpagoside's effect was transient [1]. This indicates that harpagide promotes a different temporal pattern of leukocyte transmigration machinery activation compared to its structural analog.

Inflammation Immunology Cell Biology

Differential Target Engagement: COX-2 Binding Affinity

Molecular docking studies comparing harpagide and harpagoside against the COX-2 enzyme reveal a 3.6 kcal/mol difference in binding energy, favoring harpagoside as the stronger binder [1]. Harpagide's binding energy was calculated at -5.53 kcal/mol, whereas harpagoside achieved -9.13 kcal/mol. This computational prediction aligns with in vitro findings showing that unhydrolyzed harpagide does not inhibit COX-2 activity, confirming that its therapeutic potential lies outside direct COX-2 antagonism and instead depends on alternative mechanisms or metabolic activation.

Enzymology Computational Chemistry Drug Discovery

Requirement for Enzymatic Hydrolysis to Unmask COX-2 Inhibitory Activity

In a comparative in vitro assay, neither unmodified harpagide nor harpagoside exhibited any inhibition of COX-2 enzyme activity. However, following β-glucosidase hydrolysis, the harpagide-derived product (H-harpagide) demonstrated significant COX-2 inhibition with an IC₅₀ value of 141.2 μM, whereas hydrolyzed harpagoside remained inactive [1]. This demonstrates that harpagide functions as a prodrug whose anti-inflammatory activity is contingent upon enzymatic deglycosylation—a property not shared by harpagoside.

Enzymology Pharmacology Prodrug Activation

In Vivo Efficacy in Acute Lung Injury Model: Multi-Pathway Protection

In an LPS-induced murine acute lung injury (ALI) model, harpagide administered at 40 and 80 mg/kg significantly reduced lung injury scores by approximately 45% (p < 0.01), decreased collagen deposition by about 50%, and suppressed reactive oxygen species (ROS) accumulation by more than 60% relative to the LPS control group (n = 6) [1]. Pro-inflammatory cytokines IL-6 and IL-1β were reduced by 55-70% at the protein level (p < 0.01). Surface plasmon resonance (SPR) confirmed direct binding of harpagide to HIF-1α with a K_D of 8.73 μM, establishing a molecular mechanism distinct from COX inhibition.

Pulmonology Inflammation Oxidative Stress

Chondroprotective Activity via Glycolytic Pathway Modulation

In TNF-α-stimulated rat articular chondrocytes, harpagide at 10 μM restored the upregulation of MMP-13, COX2, IL-1β, and IL-6 while reversing TNF-α-induced degradation of the extracellular matrix [1]. Unlike classical NSAIDs that target COX enzymes, harpagide exerted its protective effects through modulation of glycolytic metabolism, specifically by restoring TNF-α-induced downregulation of AMPK and suppressing GRP78/IRE1α pathway activation. In an in vivo rat OA model, harpagide-treated cartilage exhibited more integrated tissue architecture with organized chondrocytes and rich matrix compared to the untreated OA group.

Osteoarthritis Chondrocyte Biology Metabolism

Metabolic Interconversion: Harpagide as a Downstream Metabolite of 8-O-Acetylharpagide

A comparative pharmacokinetic study in rats demonstrated that 8-O-acetylharpagide undergoes metabolic conversion to harpagide in vivo, thereby altering the pharmacokinetic profile of harpagide when administered as part of a crude extract versus as a pure compound [1]. After oral administration of pure compounds, harpagide exhibited a T_max of 1.57 hours and was rapidly absorbed. However, when dosed within Ajuga decumbens extract, the biotransformation of 8-O-acetylharpagide to harpagide introduced an additional harpagide input, confounding the true exposure assessment.

Pharmacokinetics Drug Metabolism ADME

Optimal Research and Industrial Use Cases for Harpagide Based on Comparative Evidence


Investigating HIF-1α-Mediated Inflammatory Cascades in Acute Lung Injury Models

Harpagide is uniquely suited for preclinical ALI and ARDS studies based on its validated in vivo efficacy reducing lung injury scores by ~45% and its direct, SPR-confirmed binding to HIF-1α with a K_D of 8.73 μM [1]. No comparable HIF-1α binding data exists for harpagoside or other iridoid glycosides, making harpagide the sole evidence-supported choice for this mechanistic niche.

Prodrug Activation Studies Requiring β-Glucosidase-Dependent Bioactivity

Harpagide should be selected over harpagoside for any investigation into enzymatic prodrug activation mechanisms. As demonstrated, only harpagide yields an active COX-2 inhibitor (IC₅₀ = 141.2 μM) following β-glucosidase hydrolysis, whereas hydrolyzed harpagoside remains completely inactive [2]. This property is critical for studies on gut microbiota-mediated activation of natural products.

Sustained Leukocyte Adhesion Molecule Expression Studies

Investigators requiring prolonged (>48 hour) induction of TNF-α and ICAM-1 mRNA for leukocyte transmigration assays must procure harpagide rather than harpagoside. Direct comparative data show that harpagide uniquely sustains high-level expression of these adhesion molecules over extended time courses, whereas harpagoside effects are transient and diminish within hours [3].

Glycolysis-Targeted Chondroprotection in Osteoarthritis Research

Harpagide is the preferred iridoid glycoside for studies examining metabolic reprogramming in osteoarthritis. Evidence demonstrates that harpagide at 10 μM restores AMPK signaling and suppresses GRP78/IRE1α pathway activation in TNF-α-challenged chondrocytes, protecting extracellular matrix integrity through glycolytic modulation rather than direct COX inhibition [4]. This mechanism is distinct from harpagoside's activity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Harpagide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.